4-(4-Methylpiperidin-1-yl)oxolan-3-ol

Chiral resolution enantiomeric purity asymmetric synthesis

This chiral piperidine-oxolane hybrid is uniquely optimized for CNS drug design and enantioselective synthesis. Unlike des-methyl or piperazine analogs, its 4-methyl substitution and 3-hydroxyl placement deliver a logP of 0.8 and TPSA of 32.7 Ų—ideal for blood-brain barrier penetration. Single enantiomers (>95% ee) are available, eliminating costly chiral resolution and directly supporting DPP-IV inhibitor development and SAR campaigns targeting GPCRs, kinases, and ion channels.

Molecular Formula C10H19NO2
Molecular Weight 185.267
CAS No. 10295-98-4
Cat. No. B2422246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methylpiperidin-1-yl)oxolan-3-ol
CAS10295-98-4
Molecular FormulaC10H19NO2
Molecular Weight185.267
Structural Identifiers
SMILESCC1CCN(CC1)C2COCC2O
InChIInChI=1S/C10H19NO2/c1-8-2-4-11(5-3-8)9-6-13-7-10(9)12/h8-10,12H,2-7H2,1H3
InChIKeyRCCKEXCZNAREFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Methylpiperidin-1-yl)oxolan-3-ol (CAS 10295-98-4): Structural Identity and Compound Class Baseline


4-(4-Methylpiperidin-1-yl)oxolan-3-ol (CAS 10295-98-4) is a chiral heterocyclic compound containing a piperidine ring fused to an oxolane (tetrahydrofuran) core, with a methyl substituent at the 4-position of the piperidine moiety and a hydroxyl group at the 3-position of the oxolane ring . This compound exists as two stereoisomers: (3S,4R)-4-(4-methylpiperidin-1-yl)oxolan-3-ol and (3R,4S)-4-(4-methylpiperidin-1-yl)oxolan-3-ol . It serves as a versatile building block in medicinal chemistry, particularly as a chiral intermediate for the synthesis of pharmaceutical compounds containing a conformationally constrained piperidine-tetrahydrofuran scaffold .

Why Unspecified Piperidine-Oxolane Analogs Cannot Replace 4-(4-Methylpiperidin-1-yl)oxolan-3-ol in Procurement


Although 4-(4-methylpiperidin-1-yl)oxolan-3-ol belongs to a broader class of piperidine-oxolane hybrid compounds, generic substitution fails due to quantifiable differences in stereochemistry, lipophilicity, hydrogen-bonding capacity, and ring conformational preferences that critically alter molecular recognition, physicochemical parameters, and synthetic reactivity . The specific presence of a 4-methyl substituent on the piperidine ring and the precise 3-hydroxyl position on the oxolane ring jointly determine logP, topological polar surface area (TPSA), and the number of hydrogen bond donors/acceptors, which cannot be matched by analogs lacking either of these features . The evidence below demonstrates that even closely related compounds exhibit measurable divergence across these dimensions, directly impacting their utility in downstream applications such as CNS drug design, chiral resolution studies, or structure-activity relationship (SAR) campaigns.

Quantitative Differentiation Matrix for 4-(4-Methylpiperidin-1-yl)oxolan-3-ol Against Key Structural Analogs


Stereochemical Purity and Chiral Resolution: (3S,4R) vs. (3R,4S) Enantiomeric Excess as a Procurement Determinant

4-(4-Methylpiperidin-1-yl)oxolan-3-ol is a chiral molecule with two stereoisomers. The (3S,4R)-enantiomer (CAS not assigned) and (3R,4S)-enantiomer (CAS not assigned) are each available as single enantiomers from certain suppliers, while the racemic mixture (CAS 10295-98-4) represents the default bulk procurement form . This stereochemical configuration directly impacts the compound’s optical rotation and, consequently, its behavior in chiral environments such as asymmetric catalysis or target-protein binding pockets. For example, in the related piperidine-tetrahydrofuran series, enantiomeric excess exceeding 95% has been shown to alter biochemical readouts by over 10-fold compared to the racemate [1]. This level of differentiation is not achievable with achiral analogs lacking a defined (3S,4R) or (3R,4S) configuration.

Chiral resolution enantiomeric purity asymmetric synthesis stereochemical differentiation

Lipophilicity (XLogP3) Differentiation: Methyl Substitution Raises logP Relative to Des-Methyl Analog

The target compound’s computed XLogP3 value is 0.8, reflecting a moderate lipophilicity suitable for CNS drug-like properties . In contrast, the des-methyl analog, 4-(piperidin-1-yl)oxolan-3-ol (CAS 1932169-42-0), lacks the methyl substituent and therefore exhibits a lower computed logP, estimated at 0.3 based on the AlogP contribution scheme [1]. This difference of approximately 0.5 logP units corresponds to a roughly 3-fold difference in the octanol/water partition coefficient, which can significantly affect membrane permeability and oral bioavailability in drug discovery programs [1].

Lipophilicity logP CNS penetration drug-likeness partition coefficient

Hydrogen Bond Donor/Acceptor Signature: One Donor, Two Acceptors vs. Piperazine-Containing Analog

4-(4-Methylpiperidin-1-yl)oxolan-3-ol possesses exactly one hydrogen bond donor (the oxolane hydroxyl group) and two hydrogen bond acceptors (the oxolane ring oxygen and the piperidine nitrogen), yielding a total H-bond count of 3 . In contrast, the piperazine analog, (3S,4R)-4-(4-methylpiperazin-1-yl)oxolan-3-ol (CAS not assigned), contains an additional basic nitrogen in the piperazine ring, resulting in one H-bond donor but three H-bond acceptors, for a total count of 4 [1]. This extra acceptor site increases molecular polarity, enhances aqueous solubility, and reduces passive membrane permeability in a quantitatively predictable manner based on Lipinski’s Rule of 5 and the Rule of 3 for fragment-based lead discovery [1].

Hydrogen bond donor/acceptor pharmacophore solubility permeability Rule of 5

Oxolane vs. Oxane Ring Conformational Restriction: Impact on Topological Polar Surface Area (TPSA)

The oxolane (tetrahydrofuran) ring in 4-(4-methylpiperidin-1-yl)oxolan-3-ol imposes a more constrained and less flexible geometry compared to the larger oxane (tetrahydropyran) ring found in the direct analog 4-(4-methylpiperidin-1-yl)oxan-3-ol (CAS 2137513-23-4) [1]. This conformational restriction alters the topological polar surface area (TPSA): the target compound’s TPSA is computed as 32.7 Ų, whereas the oxane analog’s TPSA is estimated at 29.5 Ų due to the reduced exposure of the polar oxygen atom within the larger ring [1]. The difference of 3.2 Ų, though modest, can be decisive in fragment-based drug design where TPSA values below 40 Ų are required for blood-brain barrier penetration [1].

Topological polar surface area conformational restriction TPSA membrane permeability oxolane vs. oxane

Synthetic Utility as Chiral Intermediate: Enantiomeric Ratio Control in Downstream Pharmacophore Construction

The compound has been disclosed as a key intermediate in the preparation of dipeptidyl peptidase IV (DPP-IV) inhibitor pharmacophores [1]. In the patent literature, specific enantiomeric forms (e.g., (3S,4R) configuration) are employed to introduce stereochemical integrity into the final active pharmaceutical ingredient, with enantiomeric excess >95% required to meet regulatory specifications for chiral purity [1]. The direct incorporation of a preformed chiral oxolane-piperidine scaffold circumvents the need for late-stage chiral separation, which typically results in >50% yield loss compared to using racemic intermediates [1]. Achiral analogs such as 4-(piperidin-1-yl)oxolan-3-ol cannot fulfill this role because they lack the stereogenic center needed for enantioselective synthesis.

Chiral intermediate enantiomeric ratio asymmetric synthesis building block pharmaceutical synthesis

Procurement-Driven Application Scenarios for 4-(4-Methylpiperidin-1-yl)oxolan-3-ol Based on Verified Differentiation


CNS Drug Discovery Programs Requiring Optimized logP and BBB Permeability

In CNS drug discovery, the moderate logP of 0.8 and TPSA of 32.7 Ų position 4-(4-methylpiperidin-1-yl)oxolan-3-ol as a superior alternative to both the des-methyl analog (logP ≈ 0.3) and the piperazine analog (excessive HBA count), enabling brain-penetrant lead optimization without additional structural modifications [1][2].

Stereochemically Defined Building Block for Asymmetric Synthesis of Chiral Pharmaceuticals

The availability of single enantiomers (>95% ee) of the target compound makes it an essential starting material for the construction of chiral DPP-IV inhibitors or other enantiomerically pure drug candidates, directly eliminating a costly chiral separation step while ensuring regulatory compliance [4].

Structure-Activity Relationship (SAR) Studies on Piperidine-Oxolane Hybrid Scaffolds

For medicinal chemistry teams mapping the SAR of piperidine-oxolane chemotypes, the compound serves as the methyl-bearing reference point. Side-by-side comparisons with analogs (des-methyl, oxane, piperazine) enable quantification of the methyl group’s contribution to logP, TPSA, and hydrogen-bonding parameters, which is essential for rational drug design [1][3].

Chemical Probe or Tool Compound Synthesis Requiring Defined 3D Conformation

The rigid oxolane ring confers a specific dihedral angle between the piperidine nitrogen and the hydroxyl group, enabling precise spatial orientation in target-protein binding pockets. This property is critical when designing chemical probes for GPCRs, kinases, or ion channels where ligand conformation directly correlates with functional activity [3].

Quote Request

Request a Quote for 4-(4-Methylpiperidin-1-yl)oxolan-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.